3,3'-Dichlorobenzidine

Description

This compound is a gray-to-purple colored crystalline solid. It changes from a solid to a gas very slowly. This compound salt is the major form in actual use. It is a stable, off-white colored crystalline solid that does not evaporate. Neither this compound nor its salt are found naturally in the environment. They are manufactured for pigments for printing inks, textiles, plastics and enamels, paint, leather, and rubber.

This compound is an organochlorine compound, a member of biphenyls and a member of monochlorobenzenes.

This compound was used in the past in the production of dyes and pigments; it is no longer used to manufacture dyes in the United States. No information is available on the acute (short-term), reproductive or developmental effects of this compound in humans. Chronic (long-term) exposure may result in effects on the gastrointestinal, respiratory, and central nervous system (CNS) in humans. A human study detected a possible association between benzidine-based azodyes (including this compound). Animal studies, via the oral route, have reported an increased incidence of tumors at a variety of sites. EPA has classified this compound as a Group B2, probable human carcinogen.

3,3-Dichlorobenzidine is a synthetic, light-sensitive, gray to purple crystalline solid that is insoluble in cold water but is soluble in ether, benzene, glacial acetic acid and alcohol. It is used primarily in the manufacture of pigments for printing ink, textiles, paper, paint, rubber, and plastics and as a curing agent for isocyanate-containing polymers and solid urethane plastics. When heated to decomposition, 3,3-dichlorobenzidine emits toxic fumes of chlorinated compounds and nitrogen oxides. The primary routes of potential human exposure to 3,3-dichlorobenzidine are inhalation of airborne dust, ingestion of contaminated well water by those living near hazardous waste sites, and dermal contact, primarily during industrial operations. Contact with this compound may cause dermatitis. It is reasonably anticipated to be a human carcinogen. (NCI05)

A material used in the manufacture of azo dyes that is toxic to skin and carcinogenic in several species.

Properties

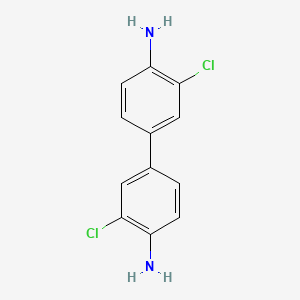

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020432 | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid | |

CAS No. |

91-94-1, 86349-58-8 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3'-dichloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SDI2328UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,3'-Dichlorobenzidine from 2-Nitrochlorobenzene

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis of 3,3'-Dichlorobenzidine (DCB) from 2-nitrochlorobenzene. The synthesis is a critical process for producing diarylide pigments and intermediates for specialized polymers.[1] The procedure involves a two-step transformation: the initial reductive coupling of 2-nitrochlorobenzene to form a hydrazo intermediate, followed by an acid-catalyzed benzidine rearrangement. This guide details the underlying chemical mechanisms, provides a comprehensive experimental protocol, discusses process optimization, and outlines essential safety and handling procedures due to the carcinogenic nature of the final product.

Introduction and Significance

This compound (DCB) is a synthetic aromatic amine that primarily serves as an intermediate in the production of high-performance pigments used in printing inks, textiles, plastics, and paints.[1][2] First synthesized in 1900, its economic importance grew significantly throughout the 20th century.[2][3] The synthesis begins with 2-nitrochlorobenzene, a readily available industrial chemical.[4][5] The conversion to DCB hinges on two classic organic reactions: a reductive coupling and the benzidine rearrangement.[2][6][7]

However, the utility of DCB is overshadowed by its significant health risks. It is classified as a suspected human carcinogen, and its handling is strictly regulated.[2][8] Therefore, a thorough understanding of its synthesis, handling, and disposal is paramount for any research or industrial personnel. This guide aims to provide that critical knowledge, grounded in established chemical principles and safety protocols.

Synthetic Pathway and Chemical Mechanism

The conversion of 2-nitrochlorobenzene to this compound is not a direct reaction but a multi-stage process. The overall pathway can be visualized as follows:

Caption: Overall workflow for DCB synthesis.

Step 1: Reductive Coupling of 2-Nitrochlorobenzene

The initial step involves the reduction of the nitro groups of two 2-nitrochlorobenzene molecules and their subsequent coupling. This is typically achieved using zinc dust in a strong alkaline solution, such as sodium hydroxide.[2][6] The reaction proceeds through several intermediates: the nitroso and hydroxylamine species, which then condense to form an azoxy compound (2,2'-dichloroazoxybenzene). Further reduction yields the azo compound and finally the key intermediate, 2,2'-dichlorohydrazobenzene.[3]

The alkaline medium is crucial. It prevents the formation of aniline byproducts that would occur under acidic reduction conditions. Other reducing systems, such as catalytic hydrogenation with a Raney Nickel catalyst, can also be employed for this transformation.[3]

Step 2: The Benzidine Rearrangement

The core of this synthesis is the benzidine rearrangement, a classic acid-catalyzed reaction of diarylhydrazines.[9] The intermediate, 2,2'-dichlorohydrazobenzene, is treated with a strong mineral acid like hydrochloric acid or sulfuric acid.[3][6]

The mechanism is understood to be an intramolecular-sigmatropic rearrangement.[9][10] The reaction is initiated by the protonation of the hydrazo nitrogen atoms. This is followed by the cleavage of the N-N bond and the simultaneous formation of a new C-C bond between the para-positions of the two aromatic rings. Subsequent tautomerization yields the final this compound product.[10]

Caption: Key mechanistic stages of the synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Formula | Molar Mass | CAS No. | Notes |

| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.55 g/mol | 88-73-3 | Starting material |

| Zinc Dust (<10 µm) | Zn | 65.38 g/mol | 7440-66-6 | Reducing agent |

| Sodium Hydroxide | NaOH | 40.00 g/mol | 1310-73-2 | Alkaline medium |

| Hydrochloric Acid (37%) | HCl | 36.46 g/mol | 7647-01-0 | Rearrangement catalyst |

| Toluene | C₇H₈ | 92.14 g/mol | 108-88-3 | Solvent |

| Methanol | CH₃OH | 32.04 g/mol | 67-56-1 | Solvent/Washing |

Step-by-Step Procedure

Part A: Synthesis of 2,2'-Dichlorohydrazobenzene

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reagents: To the flask, add 2-nitrochlorobenzene (157.5 g, 1.0 mol) and toluene (500 mL). Begin stirring to dissolve the starting material.

-

Prepare Reductant Slurry: In a separate beaker, carefully prepare a slurry of zinc dust (163.5 g, 2.5 mol) in a solution of sodium hydroxide (200 g, 5.0 mol) in 400 mL of water. This process is exothermic.

-

Reduction: Gently heat the stirred 2-nitrochlorobenzene solution to 80-90°C. Add the zinc/NaOH slurry portion-wise via the dropping funnel over 2-3 hours, maintaining the temperature below 100°C. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue stirring at 90-95°C for an additional 4-6 hours until the initial yellow color of the organic layer fades. Monitor by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic (toluene) layer. Wash the aqueous layer with toluene (2 x 100 mL). Combine the organic layers. The resulting toluene solution containing 2,2'-dichlorohydrazobenzene is used directly in the next step.

Part B: Rearrangement to this compound Dihydrochloride

-

Setup: Cool the toluene solution from Part A to 0-5°C in an ice-water bath.

-

Acidification: Slowly and carefully add concentrated hydrochloric acid (37%, ~250 mL) to the stirred solution. The temperature must be maintained below 10°C.[11]

-

Rearrangement Reaction: After the initial exothermic reaction subsides, allow the mixture to slowly warm to room temperature. A stepwise increase in temperature can improve yield: hold at ~35°C for 1 hour, then 40-50°C for 2 hours, and finally 60-75°C for 4 hours.[11] A precipitate of this compound dihydrochloride will form.

-

Isolation: After the reaction period (total ~15-20 hours), cool the mixture to 10°C.[11] Filter the solid product using a Büchner funnel.

-

Purification: Wash the filter cake with cold methanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting off-white to grey crystalline solid under vacuum at 60°C. The product is this compound dihydrochloride. The free base can be obtained by neutralization with a base, but the salt is more stable and is the common commercial form.[6]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: The free base of DCB has a melting point of 133°C.[8]

-

HPLC: High-Performance Liquid Chromatography is a standard method for determining the purity of DCB and quantifying it in environmental or industrial wastewater samples.[12]

-

GC/MS: Gas Chromatography-Mass Spectrometry, often after derivatization, can be used for identification and trace-level quantification.[13]

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): Provides structural confirmation of the synthesized molecule.

Safety, Handling, and Waste Disposal

CRITICAL SAFETY NOTICE: this compound is a suspected human carcinogen and is toxic.[2][14] All handling must be performed under stringent safety protocols.

-

Engineering Controls: Work must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of dust or vapors. Emergency eyewash and safety showers must be immediately accessible.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or coveralls, and chemical safety goggles with a face shield.[14] For handling the solid powder, respiratory protection is required.[8]

-

Handling: Avoid creating dust. Handle as a potent toxin. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[8][14]

-

Spill Response: For small spills, dampen the solid material with a suitable solvent like acetone, and carefully transfer it to a sealed container for disposal.[16] Do not allow the material to enter drains or waterways.

-

Waste Disposal: All waste materials, including reaction residues, contaminated solvents, and disposable PPE, must be collected in labeled, sealed containers and disposed of as hazardous chemical waste according to local, state, and federal regulations.[15] Incineration is a standard treatment technology for DCB-containing waste.[6]

Conclusion

The synthesis of this compound from 2-nitrochlorobenzene is a well-established industrial process that relies on the principles of reductive coupling and acid-catalyzed rearrangement. While the chemistry is robust, the extreme toxicity of the final product necessitates a rigorous and uncompromising approach to safety. This guide provides the technical foundation and critical safety framework for researchers and professionals working with this important but hazardous chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for this compound. U.S. Department of Health and Human Services. Retrieved from [Link]

- Google Patents. (n.d.). Industrial Process For The Preparation Of 3,3' Dichlorobenzidine Dihydrochloride.

-

ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine. Retrieved from [Link]

-

Chem Service. (2014). Safety Data Sheet: this compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: this compound. Retrieved from [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 3,3′-Dichlorobenzidine and Its Dihydrochloride. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Vera-Avila, L. E., García-Ac, A., & Covarrubias-Herrera, R. (2001). Trace-level determination of benzidine and this compound in aqueous environmental samples by online solid-phase extraction and liquid chromatography with electrochemical detection. Journal of Chromatographic Science, 39(7), 301-307. Retrieved from [Link]

-

Onuska, F. I., & Terry, K. A. (1993). Determination of this compound in Industrial Wastewaters. Journal of High Resolution Chromatography, 16(7), 423-427. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (1987). Aromatic Amines. OSHA Method 65. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1984). Method 605: Benzidines. Retrieved from [Link]

-

Chem-Station. (2015). Benzidine Rearrangement. Retrieved from [Link]

-

Environment Canada. (1993). Priority Substances List Assessment Report: this compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Retrieved from [Link]

-

NIPER Guwahati. (n.d.). Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Retrieved from [Link]

-

Rzepa, H. (2013). The mechanism of the Benzidine rearrangement. Henry Rzepa's Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrochlorobenzene. Retrieved from [Link]

-

Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43B, 1541-1542. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Retrieved from [Link]

-

Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2005). Structure relationship of nitrochlorobenzene catalytic degradation process in water over palladium-iron bimetallic catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from [Link]

-

American Chemical Society. (1950). The Mechanism of the Benzidine Rearrangement. III. The Rearrangement of p,p'-Dideuterohydrazobenzene. Journal of the American Chemical Society. Retrieved from [Link]

-

Surendranath College. (n.d.). Benzidine Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN104610072A - Method for preparing this compound hydrochloride through rearrangement.

-

National Center for Biotechnology Information (NCBI). (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive coupling strategies. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 4. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. cdc.gov [cdc.gov]

- 9. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. aarti-industries.com [aarti-industries.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 3,3'-Dichlorobenzidine (CAS No. 91-94-1)

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Understanding the Dichotomy of 3,3'-Dichlorobenzidine

This compound (DCB), a synthetic chlorinated primary aromatic amine, presents a significant duality in the scientific landscape. Historically, its utility as a precursor in the synthesis of vibrant diarylide pigments has been undeniable, lending color to printing inks, textiles, and plastics[1]. However, this industrial importance is overshadowed by its well-documented carcinogenicity, positioning it as a compound of significant toxicological concern[2][3][4]. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a comprehensive and nuanced understanding of DCB. We will delve into its chemical intricacies, synthesis, and applications, while critically examining its toxicological profile and the analytical methodologies required for its detection and management. Our exploration is grounded in the causality behind experimental choices and protocols, ensuring a self-validating system of knowledge for those working with or encountering this compound.

Chemical and Physical Identity

This compound is a gray to purple crystalline solid at room temperature[5][6]. While the free base has the CAS number 91-94-1, it is often commercially available as its more stable dihydrochloride salt (CAS No. 612-83-9)[1]. It is crucial to distinguish between the free base and its salts, as their physical properties, such as water solubility, differ significantly.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1][7] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | 402 °C | [1] |

| Water Solubility | 3.1 mg/L at 25 °C (free base) | [2][5] |

| Log K_ow | 3.51 | [2] |

| Vapor Pressure | 2.56 x 10⁻⁷ mm Hg at 25 °C | [2] |

| Appearance | Gray to purple crystalline solid | [1][5][6][7] |

Synthesis and Manufacturing: A Step-by-Step Protocol

The industrial synthesis of this compound primarily starts from o-nitrochlorobenzene and involves a two-step process: reduction to an intermediate followed by a benzidine rearrangement[8]. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Reduction of o-Nitrochlorobenzene to 2,2'-Dichlorohydrazobenzene

-

Reaction Setup: In a suitable reactor, charge o-nitrochlorobenzene, an organic solvent such as toluene or dimethylbenzene, a 30% sodium hydroxide solution, and a rare metal catalyst[9].

-

Inert Atmosphere: Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas[9].

-

Hydrogenation: Pressurize the reactor with hydrogen to approximately 1.5 MPa and maintain the temperature between 50-90 °C[9].

-

Reaction Monitoring: Allow the reaction to proceed for 9-11 hours, monitoring for the complete consumption of the starting material[9].

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Separate the layers of the filtrate; the organic phase contains the 2,2'-dichlorohydrazobenzene intermediate[9].

Step 2: Benzidine Rearrangement to this compound Hydrochloride

-

Acidification: Prepare a 24-26% hydrochloric acid solution in a separate reactor. Add the 2,2'-dichlorohydrazobenzene intermediate to the acid solution while maintaining the temperature between 0-40 °C[9].

-

Rearrangement: Allow the reaction to proceed for approximately 6 hours to facilitate the rearrangement to the crude this compound hydrochloride[9].

-

Purification:

-

Filter the reaction mixture and separate the layers of the filtrate. The organic solvent can be recycled[9].

-

Wash the solid filter cake with water and then neutralize it to a pH of 7-9 with a sodium hydroxide solution[9].

-

Filter the neutralized solid and add it to a 5% hydrochloric acid solution, heating to 85-95 °C until completely dissolved[9].

-

Slowly add 31% hydrochloric acid over 4 hours to precipitate the purified this compound hydrochloride[9].

-

-

Isolation: Cool the mixture to 15-25 °C, filter the solid product, and dry to obtain the final this compound hydrochloride[9].

Caption: Synthesis pathway of this compound Hydrochloride.

Industrial and Research Applications

The primary industrial application of this compound is in the manufacturing of diarylide pigments[1]. These pigments, which include Pigment Yellow 12, 13, 14, and 17, are used in printing inks, textiles, plastics, and paints[10]. While its use in the production of dyes has been largely discontinued due to carcinogenicity concerns, its role in pigment production continues[1]. In a research context, DCB and its derivatives are sometimes used as analytical reagents.

Toxicological Profile and Health Hazards

This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP)[2][4].

Acute Toxicity

The acute toxicity of DCB varies between species.

| Species | Route | LD₅₀ | Source |

| Rat | Oral (free base) | 7070 mg/kg | [11][12] |

| Rat | Oral (dihydrochloride salt) | 3820 mg/kg | [11][12] |

| Mouse (male) | Oral | 488 mg/kg | [3][12] |

| Mouse (female) | Oral | 676 mg/kg | [3] |

Carcinogenicity and Mechanism of Action

Chronic exposure to DCB has been shown to induce tumors at multiple sites in various animal species, including the liver, bladder, and mammary glands[3]. The carcinogenicity of DCB is attributed to its metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer[13][14][15][16].

The metabolic activation of DCB is thought to proceed through N-oxidation by cytochrome P450 enzymes in the liver, forming N-hydroxy-DCB. This intermediate can then be further metabolized to a reactive nitrenium ion, which is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily guanine.

Caption: Metabolic activation pathway of this compound.

Environmental Fate and Ecotoxicity

When released into the environment, this compound exhibits a strong tendency to adsorb to soil and sediment, which limits its mobility[2]. In the presence of sunlight, DCB in water can undergo rapid photodegradation with a half-life as short as 90 seconds[4]. Biodegradation in soil and water occurs more slowly. Under anaerobic conditions in sediment, DCB can be dehalogenated to form benzidine, another known carcinogen[4]. DCB is considered toxic to aquatic organisms[11].

Analytical Methodology

The detection of this compound in environmental and biological samples is critical for exposure assessment and regulatory compliance. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for the analysis of halogenated compounds like DCB.

Experimental Protocol: GC-ECD Analysis of this compound in Soil

1. Sample Extraction

-

Solvent Selection: Use a 1:1 mixture of acetone and dichloromethane for efficient extraction from the soil matrix[17].

-

Extraction Procedure:

-

Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

-

Add the extraction solvent (e.g., 20 mL) and vortex vigorously for 2 minutes.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants.

-

2. Sample Cleanup and Concentration

-

Solvent Exchange: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen. Add hexane and continue the concentration to exchange the solvent to hexane for GC-ECD analysis[17].

-

Cleanup (if necessary): For samples with high levels of interfering compounds, a solid-phase extraction (SPE) cleanup step using a silica or Florisil cartridge may be required.

3. Derivatization (Optional but Recommended for Enhanced Sensitivity)

-

To improve volatility and detector response, the amine groups of DCB can be derivatized. A common derivatizing agent is heptafluorobutyric anhydride (HFBA).

-

Evaporate the cleaned-up extract to dryness under nitrogen.

-

Add a suitable solvent (e.g., toluene) and HFBA.

-

Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization.

-

Cool the sample and it is ready for injection.

4. GC-ECD Analysis

-

Instrumentation: A gas chromatograph equipped with an electron capture detector and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Instrument Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Detector Temperature: 300 °C

-

Carrier Gas: High-purity nitrogen or helium.

-

-

Quantification: Prepare a series of calibration standards of the DCB derivative and analyze them under the same conditions as the samples. Construct a calibration curve to quantify the concentration of DCB in the samples.

Caption: Analytical workflow for the detection of this compound in soil.

Safety, Handling, and Disposal

Given its carcinogenicity, this compound must be handled with extreme caution.

-

Engineering Controls: Work should be conducted in a designated area, within a certified chemical fume hood or glove box, to minimize inhalation exposure[7].

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. For operations with a higher risk of aerosol generation, a respirator may be necessary[7].

-

Handling: Avoid creating dust. Wet methods should be used for cleaning up spills[18].

-

Disposal: All waste containing DCB must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[6].

Regulatory Status

Several regulatory bodies have established guidelines and regulations for this compound due to its health risks.

| Agency | Regulation/Guideline | Value/Recommendation | Source |

| OSHA | Permissible Exposure Limit (PEL) | No specific PEL; regulated under the 13 Carcinogens standard (29 CFR 1910.1003) | [6][7][18] |

| NIOSH | Recommended Exposure Limit (REL) | Lowest Feasible Concentration | [6][7] |

| ACGIH | Threshold Limit Value (TLV) | No TLV established; listed as a suspected human carcinogen | [6] |

| EPA | Reportable Quantity (RQ) | 1 pound | [4] |

References

-

This compound - Canada.ca. (n.d.). Retrieved January 8, 2026, from [Link]

- National Toxicology Program. (2021). RoC Profile: 3,3′-Dichlorobenzidine and Its Dihydrochloride. In Report on Carcinogens. U.S. Department of Health and Human Services.

-

Occupational Safety and Health Administration. (2020). This compound (and its salts). Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for this compound. In Bookshelf. National Institutes of Health. Retrieved January 8, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for this compound. U.S. Department of Health and Human Services.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for this compound. U.S. Department of Health and Human Services.

- U.S. Government Publishing Office. (1998). TOXICOLOGICAL PROFILE FOR this compound. U.S. DEPARTMENT OF HEALTH AND HUMAN SERVICES.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 8, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound (and its salts). Retrieved January 8, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for this compound.

- Method for preparing this compound hydrochloride through formaldehyde-hydrazine hydrate reduction. (2010).

- Centers for Disease Control and Prevention. (n.d.). This compound.

- New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.

-

This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Method for preparing this compound hydrochloride by hydrochloric acid translocation. (2010).

- Synthesis of 3,3′-Dichlorobenzidine. (2007).

- Industrial Process For The Preparation Of 3,3' Dichlorobenzidine Dihydrochloride. (n.d.).

- This compound synthesis. (n.d.). ChemicalBook.

- Metabolic activation of the tumorigenic pyrrolizidine alkaloid, monocrotaline, leading to DNA adduct form

- Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Form

- Toxicological Profile For 3,3-Dichlorobenzidine. (1989). epa nepis.

- Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Form

- Dichlorobenzidine-based Compounds Metabolized to 3,3. (2011). OEHHA.

- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.).

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for this compound.

- Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct form

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. This compound | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. This compound (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 8. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 9. CN101643423A - Method for preparing this compound hydrochloride by hydrochloric acid translocation - Google Patents [patents.google.com]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. canada.ca [canada.ca]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, monocrotaline, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. cdc.gov [cdc.gov]

The Toxicological Profile of 3,3'-Dichlorobenzidine in Animal Studies: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the toxicological profile of 3,3'-Dichlorobenzidine (DCB) as determined through extensive animal studies. It is intended for researchers, scientists, and drug development professionals to offer a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of DCB, as well as its acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. This document synthesizes data from key studies to explain the mechanistic underpinnings of DCB's toxicity and outlines the experimental methodologies used in its assessment.

Introduction to this compound

This compound (DCB) is a synthetic aromatic amine that has historically been used in the manufacturing of pigments for printing inks, textiles, plastics, and other materials.[1] Due to its structural similarity to benzidine, a known human carcinogen, the toxicological properties of DCB have been a subject of significant scientific investigation. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC) have classified DCB as a probable or reasonably anticipated human carcinogen, primarily based on sufficient evidence from animal studies.[1][2][3] This guide delves into the animal data that forms the basis of our understanding of DCB's health hazards.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its toxicological potential. Animal studies have been crucial in elucidating the fate of DCB in the body.

Absorption

Evidence from animal studies, particularly in rats, indicates that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[4] While dermal and inhalation are significant routes of occupational exposure, quantitative absorption data from these routes in animal models are limited. However, the observation of systemic toxicity following dermal application suggests that absorption through the skin does occur.

Distribution

Following absorption, DCB is widely distributed throughout the body. In rats administered a single oral dose of radiolabeled DCB, the highest concentrations of radioactivity were found in the liver, kidney, lung, spleen, heart, pancreas, and testes.[4] This widespread distribution implies the potential for toxicity in multiple organ systems.

Metabolism

The metabolism of DCB is a critical factor in its toxicity, particularly its carcinogenicity. The primary metabolic pathway involves N-acetylation, leading to the formation of N-acetyl-3,3'-dichlorobenzidine and N,N'-diacetyl-3,3'-dichlorobenzidine.[5] Another crucial metabolic step is the N-oxidation of DCB, mediated by cytochrome P450 enzymes in the liver. This process generates reactive N-oxygenated intermediates that are believed to be the ultimate carcinogenic species.[6] These reactive metabolites can form covalent adducts with cellular macromolecules, including DNA and proteins.[1][6]

The metabolic activation of DCB is a key mechanistic event leading to its genotoxic and carcinogenic effects. The following diagram illustrates this proposed pathway.

Caption: Proposed metabolic activation pathway of this compound.

Excretion

The primary route of excretion for DCB and its metabolites is through the feces, with a smaller proportion eliminated in the urine.[5] Biliary excretion is a significant contributor to the fecal elimination of DCB metabolites.

Acute Toxicity

Acute toxicity studies in animals are designed to assess the effects of a single or short-term exposure to a substance.

Table 1: Acute Toxicity of this compound in Animals

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD50 (free base) | 7070 | [Gerarde and Gerarde, 1974][6] |

| Rat | Oral | LD50 (dihydrochloride) | 3820 | [Gerarde and Gerarde, 1974][6] |

| Mouse | Oral | LD50 (male) | 676 | [Gaines and Nelson, 1977, cited in U.S. EPA, 1980][6] |

| Mouse | Oral | LD50 (female) | 488 | [Gaines and Nelson, 1977, cited in U.S. EPA, 1980][6] |

| Rabbit | Dermal | MLD | >8000 | [Gerarde and Gerarde, 1974][7] |

LD50: Lethal Dose, 50%; MLD: Minimum Lethal Dose

The data indicate that DCB has a relatively low order of acute toxicity via the oral and dermal routes.[6][7] Inhalation studies in rats exposed to DCB dust for short durations did not result in fatalities, although slight to moderate pulmonary congestion was observed.[8]

Subchronic and Chronic Toxicity

Repeated dose studies are essential for evaluating the potential for cumulative toxicity and identifying target organs.

Limited data are available on the non-cancer systemic effects of subchronic and chronic exposure to DCB in animals. In a chronic study, female beagle dogs administered DCB orally for up to 7.1 years showed modestly elevated plasma alanine aminotransferase (ALT) activity, suggesting mild liver injury.[2] One of the six dogs in this study also exhibited convulsions and slight neuronal degeneration.[2]

Carcinogenicity

The most significant toxicological finding for DCB in animal studies is its carcinogenicity. Multiple studies in different species have demonstrated the ability of DCB to induce tumors at various sites.

Table 2: Summary of Carcinogenicity Studies of this compound in Animals

| Species | Strain | Route | Dosing Regimen | Tumor Sites | Reference |

| Rat | ChR-CD | Oral (diet) | 1000 ppm for up to 488 days | Mammary gland (adenocarcinoma), Zymbal gland (carcinoma), Granulocytic leukemia | [Stula et al., 1975][6] |

| Rat | Rappolovo | Oral (diet) | 0.5-1.0 mL of 4.4% solution, 6 days/week for 12 months | Zymbal gland, mammary gland, bladder, hematopoietic system | [Pliss, 1959][6] |

| Mouse | ICR/JC1 | Oral (diet) | 1000 ppm for 12 months | Liver (hepatomas) | [Osanai, 1976][6] |

| Dog | Beagle | Oral (capsule) | 100 mg, 3-5 times/week for up to 7.1 years | Bladder (transitional cell carcinoma), Liver (hepatocellular carcinoma) | [Stula et al., 1978][6] |

| Hamster | Syrian Golden | Oral (diet) | 3000 ppm for life | Bladder (transitional cell carcinoma) | [Sellakumar et al., 1969][6] |

Experimental Protocol: Chronic Toxicity and Carcinogenicity Bioassay

The design of long-term carcinogenicity studies is critical for obtaining reliable data. The following diagram illustrates a typical workflow for a two-year rodent bioassay, based on guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).

Caption: Workflow for an in vivo micronucleus assay.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of DCB in animals are limited. One study suggested that DCB may be a transplacental carcinogen in mice, as subcutaneous administration to pregnant mice resulted in an increased incidence of tumors in the offspring. [8]Another study in pregnant rats given DCB orally found an increase in micronuclei in the liver of the fetuses, indicating transplacental transfer and genotoxic effects on the developing organism. [9]However, comprehensive studies evaluating a full range of reproductive and developmental endpoints are lacking.

Conclusion and Future Directions

Animal studies have been instrumental in characterizing the toxicological profile of this compound. The collective evidence strongly indicates that DCB is a genotoxic carcinogen in multiple animal species, with the liver and urinary bladder being prominent target organs. The metabolic activation of DCB to reactive intermediates that form DNA adducts is a well-supported mechanism for its carcinogenicity.

While the carcinogenic and genotoxic properties of DCB are well-established, there are still data gaps, particularly in the areas of non-cancer chronic toxicity, reproductive and developmental toxicity, and the toxicokinetics following inhalation and dermal exposure. Further research in these areas would provide a more complete picture of the potential health risks associated with DCB exposure. The application of modern toxicological methods, such as toxicogenomics and high-throughput screening, could also provide deeper insights into the molecular mechanisms of DCB-induced toxicity.

This guide has provided a detailed overview of the current state of knowledge on the toxicology of DCB in animal models. It is hoped that this information will be a valuable resource for scientists and professionals working to understand and mitigate the risks posed by this and similar compounds.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for this compound. U.S. Department of Health and Human Services, Public Health Service.

- Canada, H. (1993). Priority Substances List Assessment Report: this compound.

- Gerarde, H. W., & Gerarde, D. F. (1974). Industrial experience with this compound: an epidemiology study of a chemical manufacturing plant.

- Ghosal, A., & Iba, M. M. (1990). In vivo binding of this compound to rat and mouse tissue DNA. Cancer letters, 53(2-3), 197–204.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7070, this compound. Retrieved from [Link]

- Cihak, R., & Vontorkova, M. (1987). Benzidine and this compound (DCB) induce micronuclei in the bone marrow and the fetal liver of mice after gavage. Mutagenesis, 2(4), 267–269.

- Stula, E. F., Sherman, H., Zapp, J. A., Jr, & Clayton, J. W., Jr. (1975). Experimental neoplasia in rats from oral administration of this compound, 4,4'-methylene-bis(2-chloroaniline), and 4,4'-methylene-bis(2-methylaniline). Toxicology and applied pharmacology, 31(1), 159–176.

- Osanai, H. (1976). [An experimental study on hepatoma in mice and rats induced by this compound]. Japanese journal of industrial health, 18(6), 546-553.

- Pliss, G. B. (1959). [The blastomogenic action of dichlorobenzidine]. Voprosy onkologii, 5(5), 524-533.

- Golub, N. I., Kolesnichenko, T. S., & Shabad, L. M. (1975). [Transplacental blastomogenic effect of this compound in mice]. Biulleten' eksperimental'noi biologii i meditsiny, 79(6), 91-93.

- National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.

- International Agency for Research on Cancer (IARC). (1987). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7, Overall evaluations of carcinogenicity: an updating of IARC Monographs volumes 1 to 42. Lyon, France: IARC.

- ToxGuide for this compound. (2022). Agency for Toxic Substances and Disease Registry.

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf. (n.d.). Retrieved from [Link]

- Disposition of this compound in the rat. (1982). Toxicology and Applied Pharmacology, 64(2), 306-316.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. Benzidine and this compound (DCB) induce micronuclei in the bone marrow and the fetal liver of mice after gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of 3,3'-Dichlorobenzidine: A Technical Guide to its Fate and Transport

Preamble: Understanding the Environmental Significance of 3,3'-Dichlorobenzidine

This compound (DCB), a chlorinated aromatic amine, has historically been a cornerstone in the production of diarylide yellow pigments used in printing inks, textiles, plastics, and paints.[1][2] Despite its industrial importance, DCB is a compound of significant environmental concern due to its carcinogenic nature.[3][4][5] Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), its release into the environment, primarily through industrial wastewater, poses a potential risk to both ecosystems and human health.[6] This guide provides a comprehensive technical overview of the environmental fate and transport of DCB, offering researchers, scientists, and environmental professionals a detailed understanding of its behavior in various environmental compartments.

I. Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For DCB, these properties dictate its partitioning between air, water, soil, and biota.

| Property | Value | Implication for Environmental Fate & Transport | Source |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | - | [2] |

| Molar Mass | 253.13 g/mol | - | [2] |

| Appearance | Gray to purple crystalline solid | Low volatility | [1][4][7] |

| Water Solubility | 3.1 mg/L at 25°C | Low solubility limits its concentration in the aqueous phase, promoting sorption to solids. | [4] |

| Vapor Pressure | Low (specific value not consistently reported) | Volatilization from water and soil surfaces is not a significant transport pathway. | |

| Henry's Law Constant | 2.8 x 10⁻¹¹ atm-m³/mole | Indicates that DCB will remain dissolved in water rather than volatilizing into the air.[8] | [8] |

| Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.86 - 4.67 (measured values range from 721 to 47,000) | High values indicate a strong tendency to adsorb to soil and sediment, leading to low mobility in soil.[8][9] | [8][9] |

| pKa | pKa₁ = 1.6, pKa₂ = 3.2 | In most environmental waters (pH > 4), the non-ionic form will dominate, influencing sorption mechanisms.[8] | [8] |

These properties collectively suggest that once released into the environment, DCB will predominantly be found in soil and sediment, with limited mobility in water and negligible presence in the atmosphere.

II. Environmental Fate: Transformation and Persistence

The persistence of DCB in the environment is a balance between its resistance to degradation and the various processes that can transform it.

A. Abiotic Degradation: The Role of Light and Water

Photolysis: The most significant abiotic degradation pathway for DCB is photolysis, particularly in sunlit surface waters.[8][10]

-

Mechanism: DCB is highly susceptible to photodegradation when exposed to natural sunlight, undergoing sequential dechlorination.[11][12] The primary photoproducts are 3-chlorobenzidine (MCB), a transient intermediate, and benzidine, a more stable and also carcinogenic compound.[3][8][13][14] This transformation is of particular concern as it can increase the overall hazard.[10]

-

Kinetics: In aqueous solutions, the half-life of DCB under natural sunlight can be remarkably short, on the order of minutes.[8][11][12] For instance, one study reported a half-life of approximately 90 seconds in water exposed to natural sunlight.[8] On soil surfaces, direct photolysis is also expected to occur.[8]

Hydrolysis: In contrast to photolysis, hydrolysis is not considered a significant degradation pathway for DCB.[8] Studies have shown no observable hydrolysis even at elevated temperatures, indicating its stability against this transformation process in the environment.[8]

B. Biotic Degradation: A Slower Path to Transformation

The microbial breakdown of DCB is a slow process, contributing to its persistence in environments shielded from sunlight, such as deeper sediments and groundwater.

-

Aerobic Biodegradation: Under aerobic conditions, the degradation of DCB is very slow. One study observed only about 2% mineralization to CO₂ after 32 weeks of incubation in soil.[8] Estimated half-lives for aerobic degradation in soil range from 4 to 26 weeks.[11][12]

-

Anaerobic Biodegradation: In anaerobic environments like lake sediments and groundwater, biodegradation of DCB also proceeds slowly, primarily through reductive dechlorination.[13][15] This process has been shown to be microbially mediated, as no degradation was observed in autoclaved samples.[8][15] The degradation pathway mirrors that of photolysis, with the formation of 3-chlorobenzidine and subsequently benzidine.[3][8][15] Estimated half-lives for biodegradation in anaerobic groundwater are significantly longer, ranging from 16 to 101 weeks.[4][8]

The slow rate of biodegradation, especially under anaerobic conditions, allows DCB to persist in sediments for extended periods.

III. Environmental Transport: Movement Through Media

The transport of DCB in the environment is largely dictated by its strong affinity for particulate matter.

A. Sorption and Mobility in Soil and Sediment

DCB exhibits a strong tendency to bind to soil and sediment particles, which significantly limits its mobility.[1][9][16]

-

Mechanism: The high K_oc values indicate that sorption is a dominant process.[8] In acidic conditions, cation exchange may play a role due to the protonation of the amine groups. However, in most natural waters, hydrophobic interactions with organic matter are the primary sorption mechanism.[8] The formation of covalent bonds with soil humic components can further lead to the irreversible binding of DCB, making it unextractable.[12]

-

Implications: This strong sorption behavior means that DCB is highly immobile in soil and will accumulate in sediments in aquatic systems.[8][17] Consequently, contaminated sediments act as a long-term reservoir and a potential source of DCB to the overlying water column through resuspension events.[5]

B. Transport in Water

While DCB has low water solubility, it can be transported in aquatic environments.

-

Dissolved Phase: A small fraction of DCB will be present in the dissolved phase, but its concentration is limited by its solubility and strong sorption tendency.

-

Particulate Phase: The primary mode of transport in water is through the movement of suspended sediments to which DCB is sorbed.[5] Wind-driven resuspension of bottom sediments can lead to the long-distance transport of DCB within aquatic systems like lakes and estuaries.[5]

C. Volatilization and Atmospheric Transport

Due to its low vapor pressure and low Henry's Law constant, volatilization of DCB from water or soil surfaces is not a significant environmental transport pathway.[8][18] Therefore, long-range atmospheric transport is not a concern for this compound.

IV. Experimental Protocols for Studying DCB's Environmental Fate

To accurately assess the environmental risk of DCB, robust experimental methodologies are crucial. The following outlines key protocols for investigating its fate and transport.

A. Protocol for Determining Soil/Sediment-Water Partitioning Coefficient (K_d)

This protocol, based on batch equilibrium studies, quantifies the sorption of DCB to solid matrices.

-

Preparation of Soil/Sediment: Collect representative soil or sediment samples. Air-dry and sieve them to a uniform particle size (e.g., <2 mm). Characterize the samples for properties like organic carbon content, pH, and particle size distribution.

-

Spiking Solution: Prepare a stock solution of DCB in a suitable solvent like methanol. Create a series of aqueous solutions of known DCB concentrations by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Equilibration: In a series of centrifuge tubes, add a known mass of soil/sediment and a known volume of the DCB spiking solution. Include control samples without soil/sediment to account for any losses.

-

Agitation: Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium. Maintain a constant temperature.

-

Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant and analyze the DCB concentration using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[19][20][21]

-

Calculation: The amount of DCB sorbed to the soil/sediment is calculated by the difference between the initial and final aqueous concentrations. The partitioning coefficient (K_d) is then calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium. The K_oc can be derived by normalizing K_d to the organic carbon content of the soil/sediment.

B. Protocol for Assessing Photodegradation in Water

This protocol allows for the determination of the photolytic half-life of DCB.

-

Sample Preparation: Prepare aqueous solutions of DCB of a known concentration in purified water.

-

Irradiation: Place the solutions in quartz tubes (which are transparent to UV light) and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control samples in aluminum foil to keep them in the dark.

-

Time-course Sampling: At regular time intervals, withdraw aliquots from the irradiated and control samples.

-

Analysis: Analyze the concentration of DCB and its potential degradation products (MCB, benzidine) in the collected samples using HPLC.[14]

-

Data Analysis: Plot the concentration of DCB as a function of irradiation time. The photodegradation rate constant can be determined from the slope of the line, and the half-life can be calculated.

V. Visualization of Key Processes

To better illustrate the interconnectedness of the fate and transport processes of DCB, the following diagrams are provided.

Figure 1: Conceptual diagram of the environmental fate and transport pathways of this compound.

Figure 2: Primary degradation pathway of this compound in the environment.

VI. Conclusion and Outlook